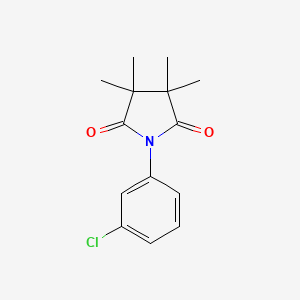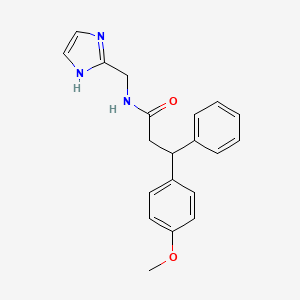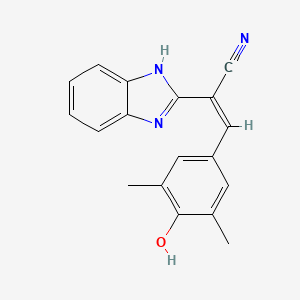
3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell growth and proliferation.
Mécanisme D'action
3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as Akt and ERK, leading to the inhibition of cell growth and proliferation. 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide in lab experiments is its specificity for EGFR. It does not inhibit other receptor tyrosine kinases, making it a useful tool for studying the specific role of EGFR in various cellular processes. However, one of the limitations of using 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide in lab experiments.
Orientations Futures
There are several future directions for the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide in scientific research. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide. Another direction is the investigation of the role of EGFR in the development of drug resistance in cancer cells and the potential use of EGFR inhibitors such as 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide in overcoming drug resistance. Additionally, the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide in combination with other therapeutic agents such as chemotherapy or immunotherapy may enhance its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group of 2,5-dimethoxyphenol using a protecting group such as methoxy or ethoxy. The next step involves the chlorination of the protected phenol using thionyl chloride or phosphorus pentachloride. The resulting 3,5-dichloro-2,4-dimethoxybenzyl chloride is then reacted with 4-methoxybenzamide in the presence of a base such as potassium carbonate to give 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide.
Applications De Recherche Scientifique
3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells that overexpress EGFR, making it a potential therapeutic agent for cancer treatment. 3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide has also been used to study the role of EGFR in the development and progression of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetic nephropathy.
Propriétés
IUPAC Name |
3,5-dichloro-N-(2,5-dimethoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-10-4-5-14(22-2)13(8-10)19-16(20)9-6-11(17)15(23-3)12(18)7-9/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXGHSRCJWNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6052008.png)
![N-(4-fluorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6052015.png)

![2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052031.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6052055.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6052057.png)

![5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6052068.png)
![N-(2-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052072.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6052073.png)

![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)